N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a small molecule with the molecular formula C11H10N4O3S and a molecular weight of 278.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves the reaction of 6-chloropyridazine-3-thiol with 2-amino-2-oxoethyl chloride in the presence of a base, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide group.
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene-2-carboxamide group instead of a furan-2-carboxamide group.
Uniqueness
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-8(16)6-19-10-4-3-9(14-15-10)13-11(17)7-2-1-5-18-7/h1-5H,6H2,(H2,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKNZAMASCSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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